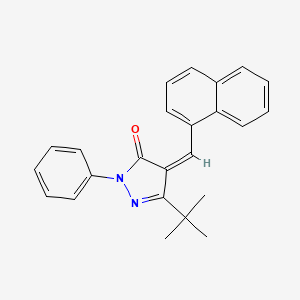

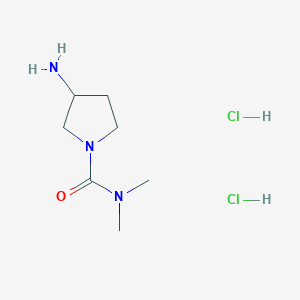

![molecular formula C11H12F3N3S B2611780 N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 74466-87-8](/img/structure/B2611780.png)

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea (N-[(DMA)M]NTPT) is a thiourea-based compound that has been studied for its potential applications in the fields of science and technology. It is a versatile compound that can be used in various ways, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a component in various materials. In addition, N-[(DMA)M]NTPT has been studied for its potential biological applications, including as an inhibitor of enzymes, as an antioxidant, and as a drug delivery system.

科学的研究の応用

Synthesis and Characterization

- Synthetic Routes and Crystal Structures : The compound has been utilized in synthetic chemistry for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, thioureas serve as precursors in the efficient regioselective synthesis of sophisticated heterobicyclic compounds through double annulation reactions, showcasing their utility in constructing complex molecular architectures (Landreau et al., 2003). Additionally, structural elucidation of thiourea derivatives has provided insights into their molecular conformations, further supporting their role in synthetic applications (Grošelj et al., 2012).

Catalysis and Organic Reactions

- Organocatalysis : Thioureas have been highlighted for their catalytic capabilities, particularly in enantio- and diastereoselective reactions. For instance, bifunctional thioureas bearing the trifluoromethyl group have shown high efficiency in asymmetric Michael reactions, enabling the synthesis of compounds with significant enantioselectivity (Okino et al., 2005). This illustrates their potential in facilitating stereoselective organic transformations.

Materials Science and Sensing Applications

- Selective Sensing : Certain derivatives of thioureas exhibit selective sensing capabilities. For instance, the synthesis of triphenylbenzenes with N,N-dimethylamino groups has led to the development of fluorescent chemo-sensors for picric acid, highlighting the utility of these compounds in detecting explosives with high sensitivity and selectivity (Vishnoi et al., 2015).

Binding and Interaction Studies

- Binding Interactions : The study of thiourea derivatives' binding with organophosphonate nerve agents has contributed to the development of efficient substrates for sensing applications. Computational and experimental analyses have demonstrated the importance of hydrogen bonding in forming stable complexes, aiding in the design of sensitive detection systems for hazardous materials (Chung et al., 2019).

特性

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJUAACVDABNQR-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)

![1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2611711.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611714.png)

![2-((3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2611715.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)